molecular formula C8H12O4 B078159 Ethyl 2,4-dioxohexanoate CAS No. 13246-52-1

Ethyl 2,4-dioxohexanoate

Cat. No. B078159
CAS RN: 13246-52-1
M. Wt: 172.18 g/mol
InChI Key: JGFBKJBAYISHAG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxohexanoate is a chemical compound with potential relevance in various chemical reactions and synthetic applications. Its significance stems from its functional groups and structural configuration, which allow for diverse chemical transformations and applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of Ethyl 2,4-dioxohexanoate involves key reactions starting from precursor compounds through strategic steps to achieve the desired product. A notable method includes the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, which yields Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate (KashimaChoji et al., 1973).

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dioxohexanoate features a cyclohexanone ring in various conformations, depending on the substituents and reaction conditions. For instance, the structure of a related compound, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, reveals a chair conformation with beta-axial and beta-equatorial dispositions of the hydroxy and ethoxycarbonyl groups, respectively (S. Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Ethyl 2,4-dioxohexanoate participates in various chemical reactions, including Michael-Aldol condensations and domino Michael reactions, leading to the formation of complex structures and derivatives. These reactions underline the compound's versatility in synthetic organic chemistry (Ryukichi Takagi et al., 2005).

Scientific Research Applications

  • Precursor for Synthesis of N-Substituted Tetrahydroquinoline Diones

    Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches, and also enables the production of corresponding N-substituted hydroxyquinolines under mild conditions (Thakur, Sharma, & Das, 2015).

  • Role in Polymer Chemistry

    In polymer chemistry, the asymmetric nature of the 2,4-furandicarboxylic acid monomer in poly(ethylene 2,4-furanoate) (2,4-PEF) has been studied for its resistance to crystallization. Ethyl 2,4-dioxohexanoate's structure is relevant in understanding these properties, as explored through spectroscopy and ab initio calculations (Nolasco et al., 2020).

  • Synthesis of Isoxazolecarboxylates

    The compound has been used in the synthesis of various isoxazolecarboxylates, demonstrating its utility in the creation of chemical intermediates (Schenone, Fossa, & Menozzi, 1991).

  • Potential Hypoglycemic Agents

    It has been used to create derivatives that exhibit hypoglycemic effects, showing its potential in medicinal chemistry (Girges, Hanna, Rasała, & Berghot, 1992).

  • Photocyclodimer Formation

    Its photochemical properties have been studied, particularly in the formation of photocyclodimers upon UV-light irradiation, which is significant in photochemistry (Mori et al., 1989).

  • Nickel(II) Complex Synthesis

    It has been involved in the synthesis of Nickel(II) complexes with aroyl hydrazones, contributing to coordination chemistry research (Tursunov et al., 2017).

Safety And Hazards

Ethyl 2,4-dioxohexanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

ethyl 2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBKJBAYISHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065382
Record name Ethyl 2,4-dioxohexanoate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100.00 to 105.00 °C. @ 6.00 mm Hg
Record name Ethyl 2,4-dioxohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.103-1.109
Record name Ethyl 2,4-dioxohexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/468/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2,4-dioxohexanoate

CAS RN

13246-52-1
Record name Ethyl 2,4-dioxohexanoate
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Record name Ethyl-2,4-dioxohexanoate
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Record name Hexanoic acid, 2,4-dioxo-, ethyl ester
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Record name Ethyl 2,4-dioxohexanoate
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Record name Ethyl 2,4-dioxohexanoate
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Record name ETHYL-2,4-DIOXOHEXANOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2,4-dioxohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide (2.33 g, 34 mmol) in absolute alcohol (40 mL) was added a mixture of 2-butanone (2.45 g, 34 mmol) and diethyl oxalate (5 g, 34 mmol) dropwise at −5° C. The reaction mixture was stirred at −5° C. overnight and then concentrated. The resulting residue was partitioned between water (20 mL) and ethyl acetate (70 mL*3). The aqueous layer was acidified to pH 2 with dilute H2SO4 and then extracted with ethyl acetate (50 ml*3). The combined organic phase was dried over anhydrous Na2SO4, The organic solvent was evaporated in vacuo, and the residue was used directly in the next step without further purification.
Quantity
2.33 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (44 g, 1.10 mol, 60% in mineral oil) dry ethanol (318 mL, 5.44 mol) was added dropwise at a temperature of 0° C. Ten minutes after the addition was completed and still at 0° C., a mixture of 2-butanone (90 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol) was added dropwise. The reaction mixture was stirred at rt over night. Then, sulfuric acid was added (4N aq., 550 mL, 1.1 mol). The crude product was extracted into diethyl ether. After washing with water and brine, the organic extract was dried over anhydrous magnesium sulfate, followed by filtration and evaporation of the solvent. The residue was subjected to distillation in vacuo. At a boiling point of 68-78° C. (2.2-2.6 mbar) the product was obtained as a colorless liquid (68.4 g, 40%): 1H NMR (400 MHz, CDCl3) δ 14.40 (broad, 1H), 6.38 (s, 1H), 4.36 (quart, 2H), 2.53 (quart, 2H), 1.38 (t, 3H), 1.17 (t, 3H); DCI(NH3)-MS m/z 173 (MH)+, 190 (M+NH4)+; HPLC RT (Method I) 4.02 min.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxohexanoate
Reactant of Route 2
Ethyl 2,4-dioxohexanoate

Citations

For This Compound
25
Citations
I Yavari, M Bayat - Monatshefte für Chemie/Chemical Monthly, 2003 - Springer
Protonation of the reactive 1:1 intermediates produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates with CH-acids, such as ethyl 2,4-dioxo-…
Number of citations: 19 link.springer.com
MT Tu, YY Shao, S Yang, BL Sun, YY Wang, CX Tan… - Molecules, 2022 - mdpi.com
In order to discover pesticidal lead compounds with high activity and low toxicity, a series of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were designed via …
Number of citations: 3 www.mdpi.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
On the basis of commercial insecticides tebufenpyrad and tolfenpyrad, two series of novel pyrazole-5-carboxamides containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl …
Number of citations: 88 pubs.acs.org
D Arndt, A Knorr, M Bentley - 2016 - researchgate.net
Mass-spectrometry based non-targeted screening (NTS) is a key methodology for characterizing the chemical composition of complex matrices using an unbiased approach. Very often …
Number of citations: 2 www.researchgate.net
NV Ortiz Zacarías, JPD van Veldhoven… - Journal of Medicinal …, 2018 - ACS Publications
The recent crystal structures of CC chemokine receptors 2 and 9 (CCR2 and CCR9) have provided structural evidence for an allosteric, intracellular binding site. The high conservation …
Number of citations: 23 pubs.acs.org
AC Fărcaș, SA Socaci, MS Chiș, FV Dulf, P Podea… - Molecules, 2022 - mdpi.com
Apple industrial by-products are a promising source of bioactive compounds with direct implications on human health. The main goal of the present work was to characterize the …
Number of citations: 7 www.mdpi.com
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2005 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food is asked to advise the Commission on the implications for human health of …
Number of citations: 0 efsa.onlinelibrary.wiley.com
KWH Young, B Danielewska-Nikiel, IC Munro - Food and chemical …, 2006 - Elsevier
Realistic estimates of intake are essential for risk assessments of flavouring agents, since substantial over or underestimations introduce inaccuracies into such evaluations. The …
Number of citations: 24 www.sciencedirect.com

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